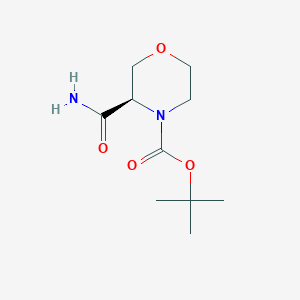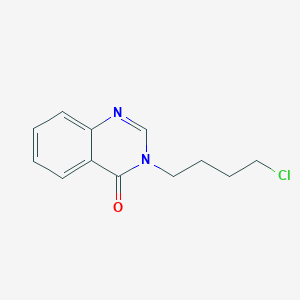
(R)-4-Boc-3-carbamoylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Boc-3-carbamoylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-3-carbamoylmorpholine typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carbamoyl group. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected morpholine. Subsequently, the carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods: Industrial production of ®-4-Boc-3-carbamoylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Boc-3-carbamoylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Oxidation and Reduction Reactions: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions with various electrophiles and nucleophiles to form complex molecules.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include deprotected morpholine derivatives, oxidized or reduced carbamoyl compounds, and various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Boc-3-carbamoylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-Boc-3-carbamoylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active carbamoyl moiety can form covalent or non-covalent bonds with the target, modulating its activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Boc-3-carbamoylmorpholine: The enantiomer of ®-4-Boc-3-carbamoylmorpholine, differing in the spatial arrangement of atoms.
4-Boc-morpholine: Lacks the carbamoyl group, used as a protecting group in organic synthesis.
3-Carbamoylmorpholine: Lacks the Boc group, used in the synthesis of various derivatives.
Uniqueness: ®-4-Boc-3-carbamoylmorpholine is unique due to its combination of the Boc protecting group and the carbamoyl functionality, providing a versatile platform for chemical modifications and applications in diverse fields.
Eigenschaften
Molekularformel |
C10H18N2O4 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
AMDFBQXRVZTTKM-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)




![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)
![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)

![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)
